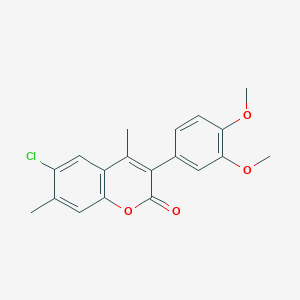
1,2,3,3-Tetrafluoroprop-1-ene
Descripción general
Descripción
1,2,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin (HFO) with the molecular formula C₃H₂F₄. It is a colorless gas at room temperature and is primarily used as a refrigerant due to its low global warming potential (GWP) and zero ozone depletion potential (ODP) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,3-Tetrafluoroprop-1-ene involves several steps:
Starting Composition: The process begins with a starting composition that includes compounds such as 2-chloro-3,3,3-trifluoropropene.
First Fluorination: The starting composition is contacted with a first fluorinating agent to produce an intermediate composition containing 2-chloro-3,3,3-trifluoropropene.
Second Fluorination: This intermediate is then treated with a second fluorinating agent to produce 2-chloro-1,1,1,2-tetrafluoropropane.
Dehydrochlorination: Finally, the 2-chloro-1,1,1,2-tetrafluoropropane undergoes catalytic dehydrochlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3-Tetrafluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated organic acids.
Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation agents such as chlorine (Cl₂) and bromine (Br₂) are commonly used.
Major Products
Oxidation: Fluorinated organic acids.
Reduction: Less fluorinated hydrocarbons.
Substitution: Various halogenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,3-Tetrafluoroprop-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential use in drug delivery systems and as a propellant in medical inhalers.
Mecanismo De Acción
The mechanism of action of 1,2,3,3-Tetrafluoroprop-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: The compound can influence pathways related to oxidative stress and cellular respiration.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2-Tetrafluoroethane (R134a): A widely used refrigerant with higher GWP compared to 1,2,3,3-Tetrafluoroprop-1-ene.
1,1,1,2,3,3-Hexafluoroprop-1-ene (R1216): Another fluorinated hydrocarbon with similar applications but different chemical properties.
Uniqueness
This compound stands out due to its:
Low GWP: Significantly lower than traditional refrigerants like R134a.
Zero ODP: Environmentally friendly with no ozone depletion potential.
Versatility: Wide range of applications in various fields.
Propiedades
IUPAC Name |
(Z)-1,2,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAQTIHDWIHCSV-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)F)\F)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,6S,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B3043022.png)


![(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B3043028.png)
phosphonium bromide](/img/structure/B3043029.png)









